molecular formula C22H18N4O4S B3018617 3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID CAS No. 714238-44-5

3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID

Cat. No.: B3018617
CAS No.: 714238-44-5
M. Wt: 434.47
InChI Key: WMOMRTBRBCLZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(3-Methylbenzenesulfonamido)quinoxalin-2-yl]amino}benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an amino group to a quinoxaline ring. The quinoxaline moiety is substituted at the 3-position with a 3-methylbenzenesulfonamido group.

Properties

IUPAC Name

3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-14-6-4-9-17(12-14)31(29,30)26-21-20(24-18-10-2-3-11-19(18)25-21)23-16-8-5-7-15(13-16)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOMRTBRBCLZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the benzoic acid and methylbenzenesulfonamido groups. Common reagents used in these steps include aromatic amines, sulfonyl chlorides, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline core or the benzoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The sulfonamido group may enhance binding affinity and specificity, while the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Quinoxaline Derivatives with Sulfonamide Substitutions

  • 4-[[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic Acid (): Structural Difference: Replaces the 3-methylbenzenesulfonamido group with a thiophene-2-sulfonamido group. This compound’s CAS registry (672913-36-9) suggests it has been studied for drug discovery, possibly targeting enzymes or receptors sensitive to sulfonamide derivatives.

Quinazoline-Based Analog

  • 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid (): Structural Difference: Substitutes quinoxaline with a quinazoline core, featuring a bromo and phenyl group at the 6- and 4-positions, respectively. Implications: Quinazoline’s nitrogen arrangement may influence electron distribution and binding affinity. The bromine atom could increase lipophilicity, enhancing membrane permeability. This compound (CAS 330850-57-2) has been explored in kinase inhibition studies, highlighting the role of halogenation in bioactivity.

Thiazolidinone-Linked Derivatives

  • 3-({[(2Z)-4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic Acid (): Structural Difference: Incorporates a thiazolidinone ring connected via an acetylated amino group. Implications: Thiazolidinones are known for antimicrobial and anti-inflammatory activities. The conjugated imino group may facilitate π-π stacking interactions in enzyme binding, differing from the sulfonamide’s hydrogen-bonding capacity.

Triazole-Containing Analog

  • 2-[(E)-{[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic Acid (): Structural Difference: Features a triazole ring with a mercapto (-SH) group and 3-methylphenyl substitution. Implications: The triazole scaffold is prevalent in antifungal agents (e.g., fluconazole), and the mercapto group may confer metal chelation properties. This contrasts with the sulfonamide’s role in mimicking para-aminobenzoic acid (PABA) in enzyme inhibition.

Carbazole Derivatives with Benzoic Acid Moieties

  • N-Substituted Carbazoles with 2-(2,3-Dimethylphenyl)-amino-benzoic Acid (): Structural Difference: Attaches the amino-benzoic acid group to a carbazole ring system. Implications: Carbazoles exhibit photophysical properties and are explored in materials science. The dimethylphenyl group may enhance steric hindrance, affecting binding kinetics compared to the quinoxaline-based compound.

Mechanistic and Functional Insights

  • Sulfonamide Role : The 3-methylbenzenesulfonamido group in the target compound may act as a PABA analog, inhibiting folate biosynthesis in microbes (as seen in sulfonamide drugs, ).
  • Enzyme Inhibition Potential: Amino-benzoic acid derivatives, such as those in , inhibit dihydroorotate dehydrogenase (DHODH) via binding to the enzyme’s ubiquinone site. The target compound’s quinoxaline-sulfonamide structure could similarly target oxidoreductases.
  • Advanced Glycation Endproduct (AGE) Inhibition: highlights amino-benzoic acid derivatives as AGE inhibitors, suggesting the target compound might mitigate diabetic complications via glycation pathway modulation.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituent(s) Potential Applications Evidence ID
Target Compound Quinoxaline 3-Methylbenzenesulfonamido Enzyme inhibition, Antimicrobial N/A
Thiophene-sulfonamide Quinoxaline Quinoxaline Thiophene-2-sulfonamido Drug discovery
Bromo-phenyl Quinazoline Quinazoline 6-Bromo, 4-Phenyl Kinase inhibition
Thiazolidinone-Benzoic Acid Thiazolidinone Phenylimino, Acetylated amino Antimicrobial
Triazole-Benzoic Acid Triazole 3-Methylphenyl, Mercapto Antifungal, Chelation therapy
Carbazole-Benzoic Acid Carbazole 2,3-Dimethylphenyl Materials science, Photovoltaics

Biological Activity

3-{[3-(3-Methylbenzenesulfonamido)quinoxalin-2-yl]amino}benzoic acid is a complex organic compound belonging to the class of quinoxaline derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in cancer treatment, antimicrobial activity, and enzyme inhibition. This article provides an in-depth analysis of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a quinoxaline core with a sulfonamide and an amino group. This unique configuration contributes to its biological properties.

PropertyValue
Molecular FormulaC18H18N4O3S
Molecular Weight370.43 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and modulate signaling pathways associated with cell growth and apoptosis. The mechanism includes:

  • Enzyme Inhibition : The compound binds to the active sites of target enzymes, inhibiting their activity.
  • Signal Transduction Modulation : It interferes with pathways involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma) cells.

Case Study :
In vitro assays revealed that the compound induced apoptosis in Hep-G2 cells by activating caspase pathways, leading to increased cell death rates at concentrations as low as 5 µM without significant cytotoxicity to normal cells .

Antimicrobial Activity

Quinoxaline derivatives have been evaluated for their antimicrobial properties. The compound has shown promising results against bacterial strains, including resistant strains.

Research Findings :
A study reported that derivatives of quinoxaline exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Enzyme Inhibition

The compound has been studied for its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is crucial in cancer therapy due to its role in cell growth and survival.

Table: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
PI3K0.25
Cathepsin B0.15
Cathepsin L0.20

Toxicity and Safety Profile

Toxicity studies have indicated that this compound exhibits low toxicity levels in vitro, with minimal adverse effects on normal human fibroblasts at therapeutic concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.